molecular formula C18H14ClN3O2S B14216159 N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide CAS No. 828246-89-5

N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide

Katalognummer: B14216159
CAS-Nummer: 828246-89-5
Molekulargewicht: 371.8 g/mol
InChI-Schlüssel: XEEVUIVXDRFOLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propanediamine to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

N~1~-(4-Chlorophenyl)-N~3~-(4-phenyl-1,3-thiazol-2-yl)propanediamide is unique due to its specific combination of a chlorophenyl group and a phenyl-thiazole moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Eigenschaften

CAS-Nummer

828246-89-5

Molekularformel

C18H14ClN3O2S

Molekulargewicht

371.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)propanediamide

InChI

InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-17(24)22-18-21-15(11-25-18)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24)

InChI-Schlüssel

XEEVUIVXDRFOLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC(=O)NC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.